molecular formula C24H30O5 B130473 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 52092-65-6

9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B130473
CAS No.: 52092-65-6
M. Wt: 398.5 g/mol
InChI Key: JKRMOSPJNPCGSZ-QNAHPZDQSA-N
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Description

9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Detection Methods

Metabolic Fate and Major Metabolites The metabolic fate of steroid compounds similar to 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has been studied extensively in animals. Key metabolites identified include C-21 carboxylic acids of the compound and its hydroxy derivatives. These studies help in understanding the drug metabolism and designing better therapeutic strategies (Gordon & Morrison, 1978).

Detection Techniques Advanced techniques have been developed for the detection of structurally similar steroids in biological samples. For instance, a method using chemiluminescence high-performance liquid chromatography has been established for dexamethasone, showcasing the advancements in detecting and quantifying such compounds in biological matrices (Iglesias et al., 1999).

Synthetic Techniques and Structural Analysis

Synthetic Pathways and Structural Modifications Innovative synthetic methods have been employed to create derivatives of similar steroid compounds, focusing on introducing structural modifications to enhance specific properties. These synthetic routes offer insights into the versatility and adaptability of steroid chemistry (Toscano et al., 1977).

Structural Characterization and Modifications Extensive research has been conducted on characterizing the structures of steroid derivatives using various analytical techniques. This includes exploring the creation of novel structural motifs, which are pivotal in medicinal chemistry for developing new therapeutic agents (Noguchi et al., 1968).

Biological Interactions and Effects

Enzymatic Activity and Metabolism Studies have delved into the specific interactions between similar steroids and enzymes, elucidating the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds. This information is crucial for understanding drug interactions and optimizing therapeutic use (Minato et al., 1999).

Pharmacological Actions and Potency The pharmacological activities, including anti-inflammatory effects, of similar steroid derivatives have been evaluated. These studies are instrumental in drug discovery and development, providing insights into the efficacy and potential therapeutic applications of these compounds (Toscano et al., 1977).

Properties

IUPAC Name

[2-oxo-2-[(1S,2S,10S,11S,13R,14S,15S,17S)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-13-9-18-17-6-5-15-10-16(26)7-8-23(15,4)24(17)20(29-24)11-22(18,3)21(13)19(27)12-28-14(2)25/h7-8,10,13,17-18,20-21H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRMOSPJNPCGSZ-QNAHPZDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966450
Record name 16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-65-6
Record name Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-16-methyl-, (9β,11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52092-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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